molecular formula C16H13ClN2O2S2 B15168279 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide

Cat. No.: B15168279
M. Wt: 364.9 g/mol
InChI Key: NHUYNDHYSYHWOO-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenyl isothiocyanate with α-haloketones under basic conditions.

    Attachment of the Furan Ring: The furan ring is introduced by reacting the thiazole intermediate with 2-furylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-acetamide: Similar structure but lacks the furan ring.

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Contains a pyridazinone ring instead of a furan ring.

Properties

Molecular Formula

C16H13ClN2O2S2

Molecular Weight

364.9 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C16H13ClN2O2S2/c17-12-5-3-11(4-6-12)14-9-22-16(19-14)23-10-15(20)18-8-13-2-1-7-21-13/h1-7,9H,8,10H2,(H,18,20)

InChI Key

NHUYNDHYSYHWOO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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